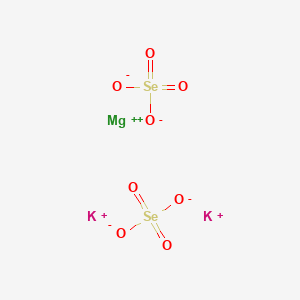![molecular formula C9H5ClF2N2O B1625028 3-(氯二氟乙酰基)咪唑并[1,2-a]吡啶 CAS No. 219296-24-9](/img/structure/B1625028.png)
3-(氯二氟乙酰基)咪唑并[1,2-a]吡啶
描述
3-(Chlorodifluoroacetyl)imidazo[1,2-a]pyridine is a chemical compound with the CAS Number: 219296-24-9 . Its IUPAC name is 2-chloro-2,2-difluoro-1-imidazo[1,2-a]pyridin-3-ylethanone .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade due to its importance as a bioactive scaffold . The most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines have been developed in the past decade . These protocols include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .Molecular Structure Analysis
The vibrational spectra of 3-(Chlorodifluoroacetyl)imidazo[1,2-a]pyridine were analyzed in terms of a single conformer, gauche-syn, where the Cl–C and the Nα═Nβ bonds are gauche and syn to the C═O bond, respectively .Chemical Reactions Analysis
Considerable efforts have been devoted in the past decade to the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core . The overview of the most efficient and widely applied modern methods provided herein is organized into sections covering the main metal-free methods structured by the type of the reacting species, leading to the formation of similar final products .Physical And Chemical Properties Analysis
3-(Chlorodifluoroacetyl)imidazo[1,2-a]pyridine has a molecular weight of 230.6 . It is stored at ambient temperature .科学研究应用
合成和电子转移反应
3-氯二氟乙酰基化咪唑并[1,2-a]吡啶及其二氟乙酰基衍生物一起合成。使用循环伏安法研究了它们的还原裂解,显示了生成 α,α-二氟乙酰基阴离子的有效性。这促进了新的宝石二氟甲基化咪唑并[1,2-a]吡啶衍生物的合成 (伯克霍尔德、多尔比尔、梅德比耶和艾特-莫汉德,2001 年)。
在外周苯二氮卓受体研究中的作用
取代的咪唑并[1,2-α]吡啶,包括 3-(氯二氟乙酰基)咪唑并[1,2-a]吡啶衍生物,被确定为外周苯二氮卓受体 (PBR) 的高亲和力配体。这些化合物被合成用于使用 SPECT 成像对 PBR 进行潜在的体内研究 (卡齐菲斯、马特纳、迪基奇和帕帕齐安,2000 年)。
药物化学应用
咪唑并[1,2-a]吡啶骨架,包括 3-(氯二氟乙酰基)咪唑并[1,2-a]吡啶,因其在药物化学中的广泛应用而著称。它们已被用于针对各种疾病的药物中,显示出作为抗癌、抗分枝杆菌、抗利什曼原虫、抗惊厥、抗菌、抗病毒、抗糖尿病剂等的潜力 (迪普等人,2016 年)。
在癌症研究中的抗增殖活性
一项研究描述了 3-苯基-1H-吡咯并咪唑并[1,2-a]吡啶主链的合成,该主链由包括 3-(氯二氟乙酰基)咪唑并[1,2-a]吡啶在内的化合物开始。该方法促进了具有针对人类癌细胞系显着抗增殖活性的新化合物的产生 (张等人,2019 年)。
抗菌应用
新的 3-取代咪唑并[1,2-a]吡啶,可能包括 3-(氯二氟乙酰基)咪唑并[1,2-a]吡啶,已被合成作为抗分泌和细胞保护抗溃疡剂。这些化合物显示出有希望的抗菌特性 (斯塔雷特、蒙茨卡、克罗斯韦尔和卡瓦纳,1989 年)。
作用机制
Target of Action
The compound 3-(Chlorodifluoroacetyl)imidazo[1,2-a]pyridine, also known as 2-Chloro-2,2-difluoro-1-(imidazo[1,2-a]pyridin-3-yl)ethanone, is a derivative of the imidazo[1,2-a]pyridine class . This class of compounds has been recognized for its wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) . Therefore, the primary targets of this compound could be the biological pathways involved in these diseases.
Mode of Action
Imidazo[1,2-a]pyridine derivatives have been discussed for their development based on the structure–activity relationship and mode-of-action . They are known to interact with their targets, leading to changes that inhibit the growth of the disease-causing organisms .
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives are known to undergo various reactions for direct functionalization, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These reactions could potentially affect various biochemical pathways.
Pharmacokinetics
One of the imidazo[1,2-a]pyridine derivatives, q203, has been reported to display pharmacokinetic and safety profiles compatible with once-daily dosing . This suggests that similar compounds may also have favorable pharmacokinetic properties.
Result of Action
Imidazo[1,2-a]pyridine derivatives have shown significant activity against mdr-tb and xdr-tb . This suggests that the compound could potentially inhibit the growth of these disease-causing organisms.
安全和危害
未来方向
Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . This review will provide new initiatives to the chemists towards the synthesis of imidazo[1,2-a]pyridines and all frequent challenges associated with the reported methods .
生化分析
Biochemical Properties
3-(Chlorodifluoroacetyl)imidazo[1,2-a]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are essential for the metabolism of many drugs and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, 3-(Chlorodifluoroacetyl)imidazo[1,2-a]pyridine can bind to certain proteins, altering their conformation and function, which can have downstream effects on various biochemical pathways.
Cellular Effects
The effects of 3-(Chlorodifluoroacetyl)imidazo[1,2-a]pyridine on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of kinases, which are critical regulators of cell signaling pathways . By affecting kinase activity, 3-(Chlorodifluoroacetyl)imidazo[1,2-a]pyridine can alter the phosphorylation status of various proteins, leading to changes in cell function and behavior. Furthermore, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes . These changes in gene expression can have significant effects on cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of action of 3-(Chlorodifluoroacetyl)imidazo[1,2-a]pyridine involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes or receptors, leading to changes in their activity. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Alternatively, it can activate enzymes by inducing conformational changes that enhance their catalytic activity. Additionally, 3-(Chlorodifluoroacetyl)imidazo[1,2-a]pyridine can influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating their ability to regulate gene transcription .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Chlorodifluoroacetyl)imidazo[1,2-a]pyridine can change over time. This compound is relatively stable under ambient conditions, but it can degrade over time, especially under certain environmental conditions such as high temperature or exposure to light . The degradation products can have different biological activities, which can complicate the interpretation of experimental results. Long-term exposure to 3-(Chlorodifluoroacetyl)imidazo[1,2-a]pyridine can lead to cumulative effects on cellular function, including changes in cell viability, proliferation, and differentiation .
Dosage Effects in Animal Models
The effects of 3-(Chlorodifluoroacetyl)imidazo[1,2-a]pyridine in animal models vary with different dosages. At low doses, this compound can have beneficial effects, such as modulating enzyme activity or gene expression in a way that promotes health . At high doses, it can be toxic, leading to adverse effects such as organ damage or systemic toxicity . The threshold for these effects can vary depending on the specific animal model and the context of the study.
Metabolic Pathways
3-(Chlorodifluoroacetyl)imidazo[1,2-a]pyridine is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can have different biological activities, which can contribute to the overall effects of the compound. Additionally, 3-(Chlorodifluoroacetyl)imidazo[1,2-a]pyridine can influence metabolic flux by modulating the activity of key enzymes in metabolic pathways. This can lead to changes in the levels of specific metabolites, which can have downstream effects on cellular function.
属性
IUPAC Name |
2-chloro-2,2-difluoro-1-imidazo[1,2-a]pyridin-3-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF2N2O/c10-9(11,12)8(15)6-5-13-7-3-1-2-4-14(6)7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLULWDVNWTHMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1)C(=O)C(F)(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50454332 | |
| Record name | 2-Chloro-2,2-difluoro-1-(imidazo[1,2-a]pyridin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50454332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
219296-24-9 | |
| Record name | 2-Chloro-2,2-difluoro-1-(imidazo[1,2-a]pyridin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50454332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![methyl 4-(2-(pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline-6-carboxylate](/img/structure/B1624952.png)



![Ethanone, 2,2-dibromo-1-[4-(4-morpholinyl)phenyl]-](/img/structure/B1624959.png)





